4-(4-Fluoropyrrolidin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoropyrrolidin-3-yl)benzoic acid: is a chemical compound that features a pyrrolidine ring substituted with a fluorine atom and a benzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity while minimizing costs and environmental impact. This can include the use of more efficient catalysts, greener solvents, and scalable reaction setups .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluoropyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In organic synthesis, 4-(4-Fluoropyrrolidin-3-yl)benzoic acid can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents .
Medicine: In medicinal chemistry, this compound can be used to design and synthesize new pharmaceuticals. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound can be used in the development of new materials and chemicals for industrial applications. Its unique properties can be leveraged to create products with improved performance and functionality .
Mechanism of Action
The mechanism of action of 4-(4-Fluoropyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for these targets. The pyrrolidine ring can enhance the compound’s ability to interact with proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
4-(Pyridin-4-yl)benzoic acid: This compound features a pyridine ring instead of a pyrrolidine ring and lacks the fluorine atom.
4-(3-Fluorophenyl)pyrrolidine: This compound has a fluorine atom on the phenyl ring instead of the pyrrolidine ring.
Uniqueness: 4-(4-Fluoropyrrolidin-3-yl)benzoic acid is unique due to the combination of the fluorine-substituted pyrrolidine ring and the benzoic acid moiety. This structure imparts distinct chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
4-(4-fluoropyrrolidin-3-yl)benzoic acid |
InChI |
InChI=1S/C11H12FNO2/c12-10-6-13-5-9(10)7-1-3-8(4-2-7)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) |
InChI Key |
SPUFLCLAVLZBOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)F)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.